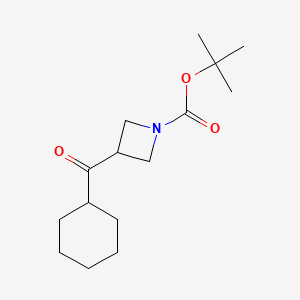

Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate is an organic compound with the molecular formula C15H25NO3. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group and a cyclohexanecarbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name |

tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYDMSRERRPNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and cyclohexanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to control the reactivity and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Hydrolysis: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds due to its azetidine ring, which is a common motif in many natural products.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azetidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3-hydroxyazetidine-1-carboxylate

- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

- Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate is unique due to the presence of the cyclohexanecarbonyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.

Biological Activity

Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, drawing from diverse research studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 183.25 g/mol

- CAS Number : 1153949-11-1

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate have shown effectiveness against various bacterial strains.

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| Tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate | Moderate | E. coli, S. aureus |

| Related Azetidine Derivative | High | Pseudomonas aeruginosa |

This suggests that modifications in the azetidine structure can enhance antimicrobial efficacy, making it a candidate for further development as an antibiotic.

Enzyme Inhibition

The compound has been noted for its role as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which is a target for anticancer drugs.

Study on Antimicrobial Activity

In a controlled study, tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate was tested against a panel of gram-positive and gram-negative bacteria. The results indicated that the compound displayed moderate activity against E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development.

Enzyme Inhibition Research

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition properties of azetidine derivatives. The findings revealed that tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate effectively inhibited DHFR in vitro, with IC values comparable to established inhibitors.

Synthesis and Derivatives

The synthesis of tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate involves multi-step reactions starting from cyclohexanecarboxylic acid. The general synthetic route includes:

- Formation of Azetidine Ring : Cyclization of appropriate precursors.

- Carboxylation : Introduction of the carboxylic acid moiety.

- Protection Strategy : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.